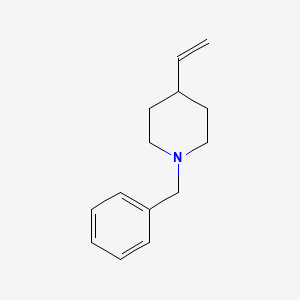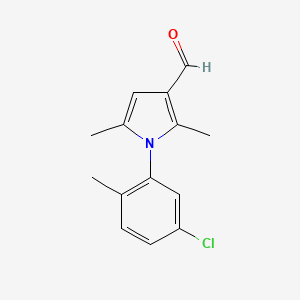![molecular formula C20H22N2O5 B3052678 [2-(1H-吲哚-3-基)-乙基]-(3-甲氧基-苄基)-胺 CAS No. 435342-06-6](/img/structure/B3052678.png)
[2-(1H-吲哚-3-基)-乙基]-(3-甲氧基-苄基)-胺
描述
“[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine” is a chemical compound with the CAS Number: 1609396-62-4 . It has a molecular weight of 361.28 . The IUPAC name for this compound is N-[2-(1H-indol-3-yl)ethyl]-N-(2-methoxybenzyl)amine hydrobromide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was obtained in high yield in the reaction between tryptamine and naproxen . The synthesis involved a DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Chemical Reactions Analysis
While specific chemical reactions involving “[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine” are not available, indole derivatives are known to participate in a variety of reactions. For instance, they have been used in multicomponent reactions to generate complex molecules .Physical And Chemical Properties Analysis
The compound is a salt with HBr . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.科学研究应用
合成和化学性质
- 新型衍生物的合成:2-苯基-1H-苯并[g]吲哚的甲氧基衍生物已通过 α-萘胺与 N-苯乙酰基吡啶鎓盐缩合而成,该过程还产生了羟基衍生物和意外的喹喔啉衍生物 (Ferlin, Chiarelotto, & Malesani, 1989)。
- 催化过程和机理:密度泛函理论已被用来研究溴化铁(II)催化的分子内 C-H 键胺化 [1,2]-转移串联反应的机理,这有助于理解催化循环和吲哚生成中的限速步骤 (Ren, Shen, Wan, & Fang, 2015)。
生物学和药理学研究
- 神经肽受体拮抗剂:对 N-(磺酰胺)烷基[四氢-1H-苯并[e]吲哚-2-基]胺的研究表明,这些化合物以纳摩尔亲和力与人神经肽 Y Y5 受体结合,表明在神经调节中具有潜在应用 (McNally 等,2000)。
- 抗幼年激素和幼年激素活性:对 4-[(1-取代吲哚-2-基)甲氧基]苯甲酸乙酯和吲哚啉衍生物的研究表明,在调节家蚕幼虫中的幼年激素效应方面具有显着活性,突出了在昆虫发育和控制中的潜在应用 (Furuta, Yoshida, Fujita, Yamada, & Kuwano, 2009)。
- 抗菌和抗增殖特性:源自 1,3,4-噻二唑化合物的席夫碱,其中一些含有吲哚结构,已证明具有抗菌活性和 DNA 保护能力,表明其在治疗应用和分子研究中的潜力 (Gür 等,2020)。
合成方法和化学反应
- 创新合成策略:研究已经开发了从 2,3-二卤苯酚中合成烷氧基吲哚的有效且区域选择性的合成方法,适用于制备磷脂酶 A2 的吲哚抑制剂,证明了吲哚合成技术的通用性 (Sanz, Castroviejo, Guilarte, Perez, & Fañanás, 2007)。
未来方向
The future research directions could involve further structural modification and optimization of this compound to enhance its biological activity. For instance, it could be of interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .
作用机制
Target of Action
The compound “[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine” is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target
Biochemical Pathways
Indole derivatives are involved in a variety of biochemical pathways due to their broad-spectrum biological activities . They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular level.
生化分析
Biochemical Properties
[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine plays a significant role in various biochemical reactions. This compound interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the conversion of arachidonic acid to prostaglandins . This interaction can lead to the inhibition of prostaglandin synthesis, thereby exhibiting anti-inflammatory effects. Additionally, [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine may interact with other biomolecules such as receptors and transporters, modulating their activity and contributing to its overall biochemical properties.
Cellular Effects
The effects of [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine can affect the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects. Its impact on cellular metabolism includes alterations in the levels of key metabolites and enzymes, influencing overall cellular function.
Molecular Mechanism
The molecular mechanism of action of [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine involves several key interactions at the molecular level. This compound can bind to specific receptors and enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine can change over time. This compound exhibits stability under certain conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term studies have shown that [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine can have sustained effects on cellular function, including prolonged anti-inflammatory and antiproliferative effects. The stability and degradation of this compound can vary depending on the experimental conditions, such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
The effects of [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.
Metabolic Pathways
[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic flux and levels of metabolites can be influenced by the presence of [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine, affecting overall cellular metabolism. Additionally, this compound may interact with other metabolic pathways, such as those involved in the synthesis and degradation of lipids and carbohydrates.
Transport and Distribution
The transport and distribution of [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine can be influenced by factors such as its lipophilicity, molecular size, and interactions with cellular components.
Subcellular Localization
The subcellular localization of [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine can be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine' involves the reaction of 2-(1H-Indol-3-yl)-ethanol with 3-methoxy-benzyl chloride in the presence of a base to form the intermediate, [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-ether. This intermediate is then reduced with a reducing agent to form the final product, [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine.", "Starting Materials": [ "2-(1H-Indol-3-yl)-ethanol", "3-methoxy-benzyl chloride", "Base", "Reducing agent" ], "Reaction": [ "Step 1: 2-(1H-Indol-3-yl)-ethanol is reacted with 3-methoxy-benzyl chloride in the presence of a base to form [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-ether.", "Step 2: [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-ether is reduced with a reducing agent to form [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine." ] } | |
CAS 编号 |
435342-06-6 |
分子式 |
C20H22N2O5 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
2-(1H-indol-3-yl)-N-[(3-methoxyphenyl)methyl]ethanamine;oxalic acid |
InChI |
InChI=1S/C18H20N2O.C2H2O4/c1-21-16-6-4-5-14(11-16)12-19-10-9-15-13-20-18-8-3-2-7-17(15)18;3-1(4)2(5)6/h2-8,11,13,19-20H,9-10,12H2,1H3;(H,3,4)(H,5,6) |
InChI 键 |
AXYXJIYESLRMQJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNCCC2=CNC3=CC=CC=C32 |
规范 SMILES |
COC1=CC=CC(=C1)CNCCC2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



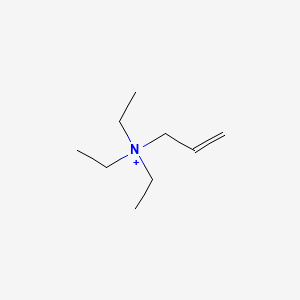

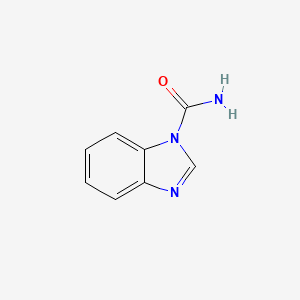
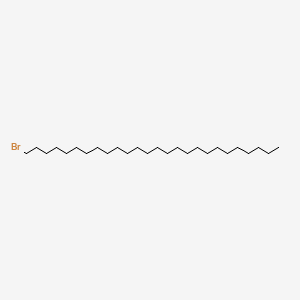
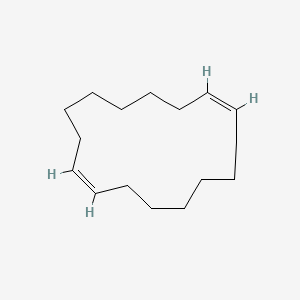
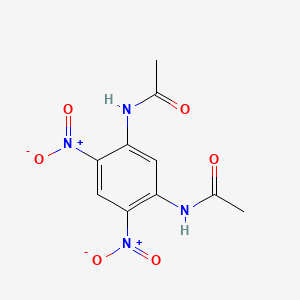
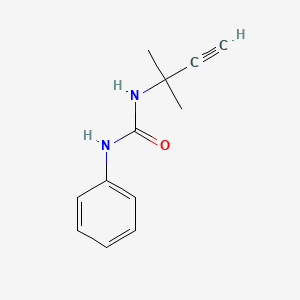
![5H-Dibenz[b,f]azepine-5-carbonitrile](/img/structure/B3052608.png)

